

Structure-activity relationship (SAR) analysis of the 3-aminopyrazine-2-carbonitrile scaffold

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carbonitrile

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A Comprehensive Guide to the Structure-Activity Relationship of the 3-Aminopyrazine-2-Carbonitrile Scaffold

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.^[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases, by targeting key biological molecules such as kinases and essential mycobacterial enzymes.^{[1][2]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, supported by experimental data, to aid researchers and drug development professionals in their efforts to design more potent and selective drug candidates.

Kinase Inhibition: A Primary Application

A significant area of application for 3-aminopyrazine-2-carbonitrile derivatives is in the development of kinase inhibitors.^{[1][3]} Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazine ring can act as a bioisostere for other aromatic systems, and its nitrogen atoms often serve as hydrogen bond acceptors, which is critical for binding to the hinge region of kinases.^[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

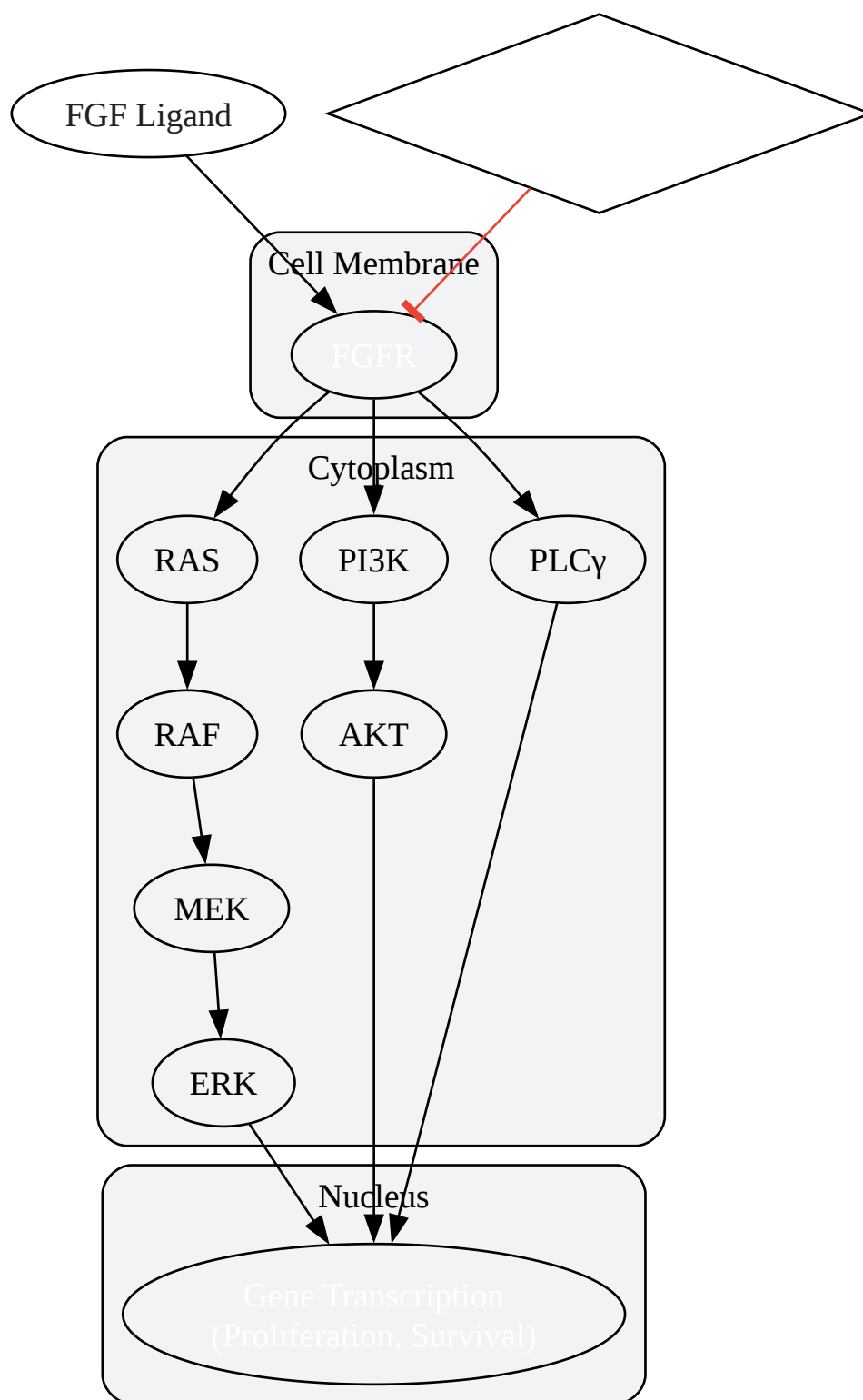
Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is a known driver in various cancers, making it an attractive target for therapeutic intervention.^{[1][4]} Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of FGFRs.^{[4][5][6]}

A recent study reported the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel FGFR inhibitors.^{[5][6]} SAR exploration led to the identification of compound 18i as a pan-FGFR inhibitor with significant in vitro activity against FGFR1-4.^{[5][6]} Molecular docking studies suggest that the 3-amino-pyrazine-2-carboxamide moiety of 18i binds tightly to the ATP pocket of FGFR2.^[6]

Table 1: SAR of 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Compound	R1	R2	FGFR 1 (% inh @ 1µM)	FGFR 2 (% inh @ 1µM)	FGFR 3 (% inh @ 1µM)	FGFR 4 (IC50, nM)	NCI- H520 (IC50, µM)	SNU- 16 (IC50, µM)	KMS- 11 (IC50, µM)
10g	H	pyrroli din-1- yl	-	79.73	-	-	-	-	-
10h	H	4- methyl piperid in-1-yl	<40	<40	<40	-	-	-	-
10j	H	4- methyl -1,4- diazep an-1-yl	-	66	-	-	-	-	-
10k	H	morph olino	-	65	-	-	-	-	-
10l	H	thiomo rpholin o	-	70	-	-	-	-	-
18i	methyl	(3,5- dihydr oxyph enyl)a mino	-	-	-	Potent	26.69	1.88	3.02

Data extracted from a 2024 study on novel FGFR inhibitors.[6]



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Caption: Inhibition of the FGFR signaling pathway by a 3-aminopyrazine derivative.

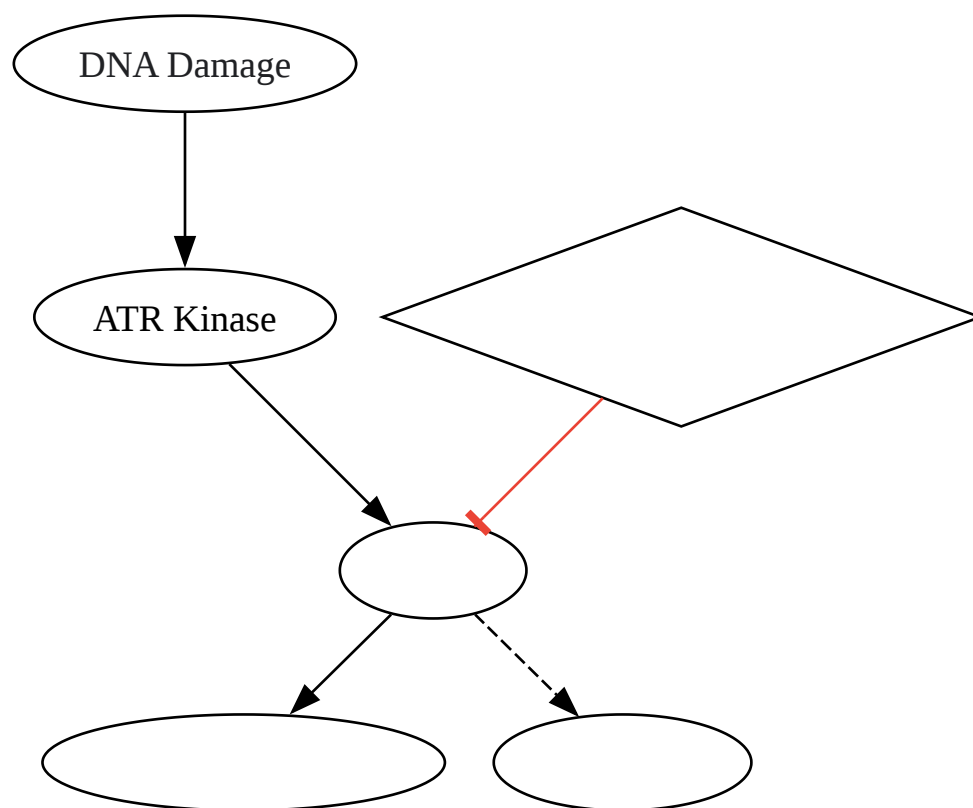
Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a crucial component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and selective CHK1 inhibitors.[7][8] The optimized compound from this series, CCT244747, demonstrated antitumor activity both in combination with chemotherapy and as a single agent.[8]

Table 2: SAR of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives as CHK1 Inhibitors

Compound	R Group	CHK1 IC50 (nM)	HT29 G2 Checkpoint Abrogation IC50 (nM)
5a	H	250 (240, 260)	1300 (1200, 1400)
5b	F	180 (170, 190)	1200 (1100, 1300)
5c	Cl	110 (100, 120)	700 (650, 750)
5d	Me	120 (110, 130)	800 (750, 850)
CCT244747	1-methyl-1H-pyrazol-4-yl	2.5 (2.3, 2.7)	47 (44, 50)

Data from a study on selective and orally bioavailable CHK1 inhibitors.[7]



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Caption: Inhibition of the CHK1 signaling pathway by a 3-aminopyrazine derivative.

Antimicrobial Activity

Derivatives of the 3-aminopyrazine scaffold have also shown promising activity against various pathogens, particularly *Mycobacterium tuberculosis*.^[1]^[9]

Antitubercular Agents

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents.^[9] A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial activity.^[9]

The SAR studies revealed that for alkyl derivatives, the antimycobacterial activity increased with the length of the carbon side chain.^[9] Phenyl and alkyl derivatives exhibited antibacterial activity, while benzyl derivatives were inactive.^[9] The most active compound against

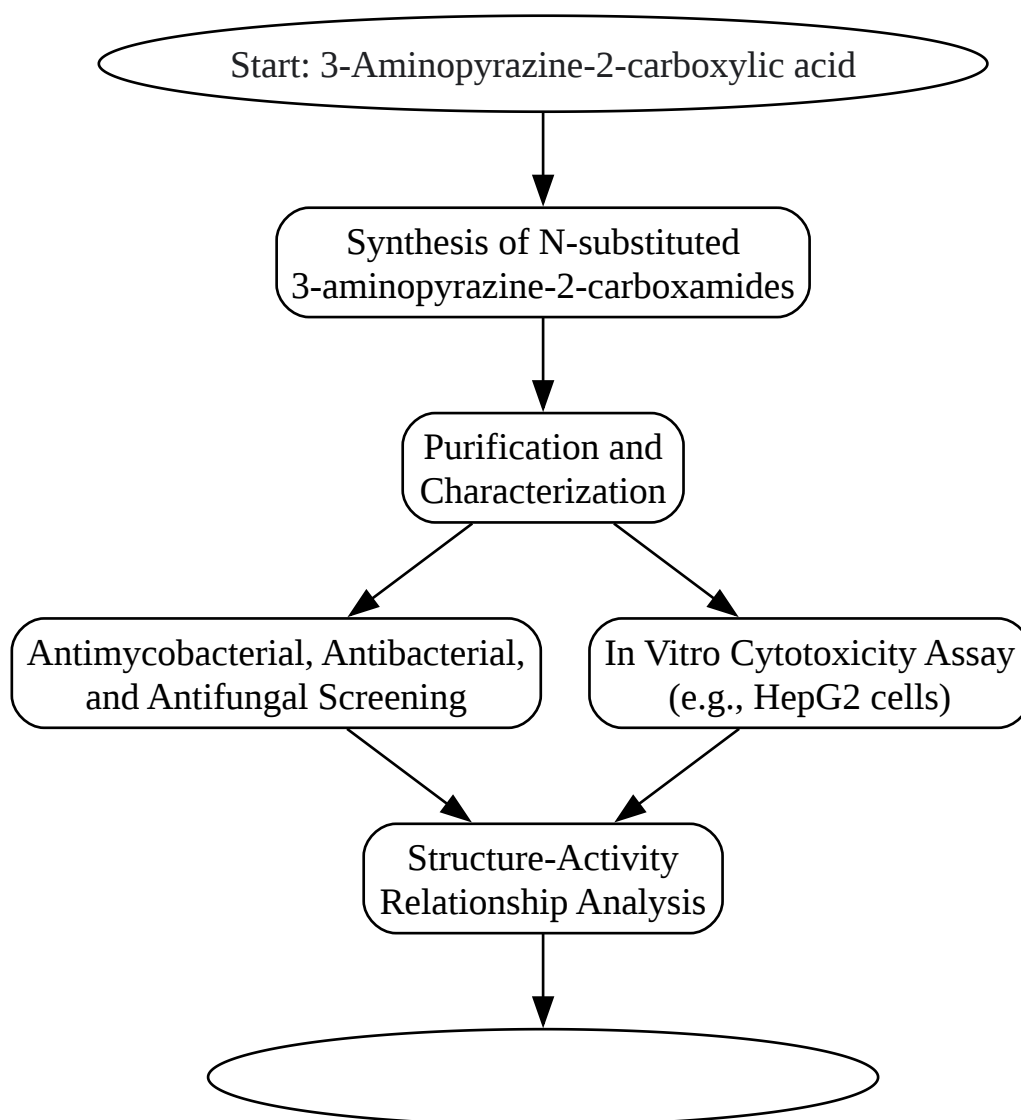
Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide.[9][10]

Another study focused on 3-acylaminopyrazine-2-carboxamides as potential inhibitors of mycobacterial prolyl-tRNA synthetase.[11] The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with MIC values ranging from 1.95 to 31.25 µg/mL.[11]

Table 3: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

Compound	R Substituent	M. tuberculosis H37Rv MIC (µg/mL)	M. kansasii MIC (µg/mL)
9	n-propyl	100	200
10	n-butyl	50	100
11	n-pentyl	25	50
12	n-hexyl	12.5	25
17	2,4-dimethoxyphenyl	12.5	25
20	4-fluorophenyl	50	100

Data from a study on the antimicrobial evaluation of 3-aminopyrazine-2-carboxamides.[9]



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Caption: General experimental workflow for SAR analysis of 3-aminopyrazine derivatives.

Experimental Protocols

General Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

A common method for synthesizing the core scaffold involves the condensation of an α -dicarbonyl compound, such as phenylglyoxal, with an aminonitrile, like diaminomaleonitrile.^[1] The reaction mixture is typically stirred at room temperature for several hours, and the resulting product can be purified by crystallization or column chromatography.^[1]

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are used for the conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding carboxamides:

- Procedure A: Involves the esterification of the carboxylic acid with methanol and sulfuric acid, followed by amidation with a substituted amine in the presence of ammonium chloride under microwave irradiation.[\[9\]](#)
- Procedure B: Utilizes 1,1'-carbonyldiimidazole (CDI) in DMSO to activate the carboxylic acid, followed by reaction with the desired amine under microwave irradiation.[\[2\]](#)

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is often determined using a luminescence-based assay. The assay measures the amount of ATP remaining after the kinase reaction.

- A reaction mixture containing the kinase, substrate, ATP, and the test compound is prepared.
- The reaction is incubated at a specific temperature for a set period.
- A kinase detection reagent is added to stop the reaction and measure the remaining ATP.
- Luminescence is measured using a luminometer.
- The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.[\[3\]](#)

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[11\]](#)

Conclusion

The 3-aminopyrazine-2-carbonitrile scaffold is a highly valuable and synthetically accessible starting point for the development of a diverse range of therapeutic agents.[3] The SAR studies highlighted in this guide demonstrate that modifications to different positions of the scaffold can significantly impact the biological activity and selectivity of the resulting compounds. As kinase inhibitors, these derivatives show great promise in oncology, while their antimicrobial properties offer potential solutions to the growing problem of drug-resistant infections. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates for a variety of diseases.

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